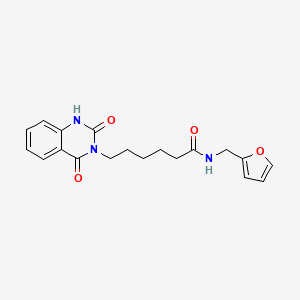![molecular formula C17H16Cl2N2O2S B2748476 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-07-8](/img/structure/B2748476.png)
2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound that is related to the thiophene family. Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring made up of one sulfur atom . The specific molecular structure of “this compound” is not explicitly mentioned in the sources I have access to.Scientific Research Applications
Allosteric Enhancers for Adenosine A1 Receptor
Research has shown that compounds structurally related to "2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" have been evaluated as A1AR allosteric enhancers. These compounds, belonging to the series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, were prepared using the Gewald synthesis. A number of these compounds were found to be more potent and efficacious than PD81,723, indicating their potential in enhancing adenosine A1 receptor activity, which could have implications for cardiac and neurological conditions (Nikolakopoulos et al., 2006).
Antitumor Activity
Another area of application involves the compound's antitumor properties. While not directly referencing "this compound," studies on related thiophene carboxamides have shown promising antitumor activity. For instance, derivatives of imidazotetrazines, which share some structural similarities, have exhibited curative activity against L-1210 and P388 leukemia, indicating the potential of thiophene carboxamides in cancer treatment (Stevens et al., 1984).
Antibacterial and Antifungal Applications
Compounds related to "this compound" have also been explored for their antibacterial and antifungal activities. Research involving cycloalkylthiophene-Schiff bases and their metal complexes demonstrated effectiveness against a range of pathogenic bacteria and fungi, suggesting the chemical's potential in developing new antibacterial and antifungal agents (Altundas et al., 2010).
Antimycobacterial Lead Modification
Moreover, the structural framework of "this compound" has served as a basis for developing antimycobacterial agents. Derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing more potent activity than established drugs like Ethambutol and Ciprofloxacin. This research underscores the compound's utility in the ongoing battle against tuberculosis (Nallangi et al., 2014).
Future Directions
Thiophene derivatives are a topic of ongoing research due to their potential applications in various fields, including medicinal chemistry . Future research may focus on exploring the properties and applications of “2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” in more detail.
properties
IUPAC Name |
2-[(3,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c18-10-6-9(7-11(19)8-10)16(23)21-17-14(15(20)22)12-4-2-1-3-5-13(12)24-17/h6-8H,1-5H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBKQCUWPTJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
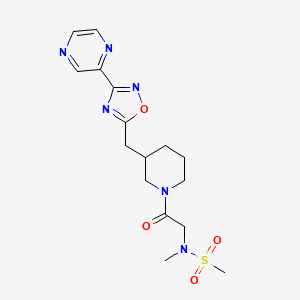

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide](/img/structure/B2748396.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2748399.png)

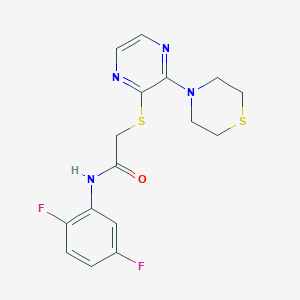
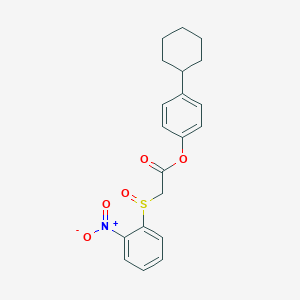

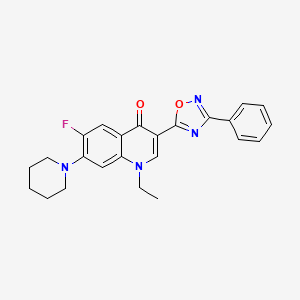
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)

